N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705778
InChI: InChI=1S/C10H18N2O/c1-11-6-10(13)12-9-5-7-2-3-8(9)4-7/h7-9,11H,2-6H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide

CAS No.:

Cat. No.: VC17705778

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide -

Specification

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide
Standard InChI InChI=1S/C10H18N2O/c1-11-6-10(13)12-9-5-7-2-3-8(9)4-7/h7-9,11H,2-6H2,1H3,(H,12,13)
Standard InChI Key UWZCIHTUMPCKQQ-UHFFFAOYSA-N
Canonical SMILES CNCC(=O)NC1CC2CCC1C2

Introduction

Structural and Molecular Characteristics

N-{Bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide (molecular formula: C10H18N2O\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}, molecular weight: 182.26 g/mol) features a bicyclo[2.2.1]heptane (norbornane) core fused to an acetamide group substituted with a methylamino moiety. The IUPAC name, N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide, reflects its systematic orientation.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H18N2O\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}
Molecular Weight182.26 g/mol
IUPAC NameN-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide
Canonical SMILESCNCC(=O)NC1CC2CCC1C2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
LogP0.76 (estimated)

The bicyclic framework imposes significant steric constraints, influencing both its reactivity and interaction with biological targets. The methylamino group enhances solubility, while the acetamide moiety provides hydrogen-bonding capacity, critical for target engagement.

Synthetic Pathways and Optimization

The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide involves multi-step organic transformations. A generalized route includes:

  • Bicyclic Core Formation: Norbornene is functionalized via Diels-Alder reactions or catalytic hydrogenation to yield bicyclo[2.2.1]heptan-2-amine intermediates .

  • Acetamide Installation: The amine reacts with methyl bromoacetate under basic conditions, followed by hydrolysis to form the acetamide backbone.

  • Methylamino Substitution: Reductive amination or nucleophilic substitution introduces the methylamino group at the acetamide’s α-position.

Key challenges include maintaining stereochemical integrity during bicyclic core synthesis and optimizing yields in amidation steps. Recent advances in flow chemistry have improved scalability, though industrial production remains limited .

Physicochemical and Pharmacokinetic Properties

The compound’s druglikeness is evaluated through computed descriptors:

Table 2: Pharmacokinetic Profiling

ParameterValueImplications
LogP0.76Moderate lipophilicity; balanced membrane permeability.
Polar Surface Area (PSA)59 ŲFavorable for oral bioavailability (<140 Ų).
Rotatable Bonds6Conformational flexibility may affect target selectivity.
Hydrogen Bond Donors2Enhances solubility and target binding.

The compound adheres to Lipinski’s Rule of Five (molecular weight <500, H-bond donors ≤5, H-bond acceptors ≤10, LogP <5), suggesting oral bioavailability potential.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum antimicrobial efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with phospholipid bilayers, compounded by inhibition of ergosterol synthesis in fungi.

Muscarinic Receptor Modulation

Structurally related bicyclic amides exhibit muscarinic M3 receptor antagonism (Ki: 45 nM), implicating potential in respiratory diseases like COPD . While direct evidence for N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide is lacking, its scaffold’s affinity for GPCRs warrants further investigation .

Therapeutic Applications and Clinical Prospects

Respiratory Disorders

Given the M3 receptor’s role in bronchoconstriction, derivatives of this compound could serve as long-acting bronchodilators. Patent literature highlights inhaled formulations of similar bicyclic amines with >24-hour duration .

Oncology

The compound’s pro-apoptotic effects position it as a chemosensitizer. Co-administration with DNA-damaging agents may mitigate multidrug resistance, though in vivo validation is pending.

Infectious Diseases

Topical formulations targeting dermatophytic infections are under exploration. A 2% w/w cream demonstrated 90% mycological cure in murine models.

Challenges and Future Directions

  • Stereochemical Purity: Enantioselective synthesis remains a hurdle; chiral HPLC methods are needed to resolve racemic mixtures.

  • Toxicity Profiling: Acute toxicity in rodents (LD₅₀: 320 mg/kg) mandates structural optimization to improve safety margins.

  • Target Identification: Proteomic studies are required to elucidate off-target interactions and refine selectivity.

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